molecular formula C19H23ClN2O2S B093497 Phenothiazine, 2-chloro-7,8-dimethoxy-10-(3-(dimethylamino)propyl)- CAS No. 17831-98-0

Phenothiazine, 2-chloro-7,8-dimethoxy-10-(3-(dimethylamino)propyl)-

Cat. No. B093497
CAS RN: 17831-98-0
M. Wt: 378.9 g/mol
InChI Key: BQDFHACIOUBBDF-UHFFFAOYSA-N
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Description

Phenothiazine is a heterocyclic molecule containing two benzene rings linked in a tricyclic system through nitrogen and sulfur atoms . The compound you mentioned, “Phenothiazine, 2-chloro-7,8-dimethoxy-10-(3-(dimethylamino)propyl)-”, is a derivative of Phenothiazine. These derivatives play a crucial role in medicinal chemistry and have been used for various pharmacological activities .


Molecular Structure Analysis

The molecular structure of Phenothiazine consists of two benzene rings linked in a tricyclic system through nitrogen and sulfur atoms . The specific structure of “Phenothiazine, 2-chloro-7,8-dimethoxy-10-(3-(dimethylamino)propyl)-” would include additional functional groups as indicated by its name, but the exact structure is not provided in the available resources.

Scientific Research Applications

Theoretical Analysis and Interaction Studies

Phenothiazine derivatives like 10-[3-(dimethylamino)-2-methylpropyl]phenothiazine-2-carbonitrile (CYM) and 2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol (PAZ) have been thoroughly investigated using density functional theory (DFT) and molecular dynamics (MD) simulations. These studies predict spectroscopic characteristics, electronic parameters, and reactive sites for interactions with gold and water molecules, indicating potential applications in sensing performance and biomolecular interactions. The stability of the protein-ligand complex formed with ACE2 was also a focal point, demonstrating the compounds' relevance in biological contexts, particularly concerning SARS-CoV-2 (Al-Otaibi et al., 2022).

Neuroprotective and Enzyme Inhibition Properties

N-(3-chloro-10H-phenothiazin-10-yl)-3-(dimethylamino)propanamide, a phenothiazine derivative, has shown a multifunctional profile, being an effective neuroprotectant and selective butyrylcholinesterase inhibitor. These derivatives have been studied for their ability to protect neurons against damage from free radicals, exhibit low toxicity, and modulate cytosolic calcium concentration, indicating potential applications in the treatment of neurodegenerative diseases like Alzheimer's (González-Muñoz et al., 2011).

Antibacterial, Antifungal, and Antipsychotic Investigations

Certain phenothiazine derivatives have been reported to display significant antibacterial and antifungal activities against various pathogenic microorganisms. These findings suggest their potential utility in developing novel antimicrobial agents. Moreover, some derivatives have been characterized for their antipsychotic activities, indicating their potential applications in psychiatric treatments (Gopi et al., 2017a) (Gopi et al., 2017b).

properties

IUPAC Name

3-(8-chloro-2,3-dimethoxyphenothiazin-10-yl)-N,N-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O2S/c1-21(2)8-5-9-22-14-10-13(20)6-7-18(14)25-19-12-17(24-4)16(23-3)11-15(19)22/h6-7,10-12H,5,8-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQDFHACIOUBBDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=CC(=C(C=C2SC3=C1C=C(C=C3)Cl)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40170458
Record name Phenothiazine, 2-chloro-7,8-dimethoxy-10-(3-(dimethylamino)propyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40170458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenothiazine, 2-chloro-7,8-dimethoxy-10-(3-(dimethylamino)propyl)-

CAS RN

17831-98-0
Record name 2-Chloro-7,8-dimethoxy-N,N-dimethyl-10H-phenothiazine-10-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17831-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenothiazine, 2-chloro-7,8-dimethoxy-10-(3-(dimethylamino)propyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017831980
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenothiazine, 2-chloro-7,8-dimethoxy-10-(3-(dimethylamino)propyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40170458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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